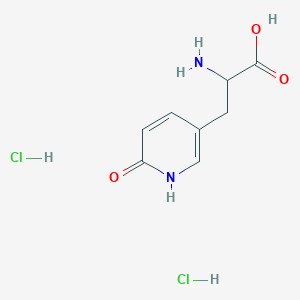
2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride involves several steps. One common method includes the reaction of 6-hydroxypyridine-3-carboxylic acid with ammonia to form the corresponding amide. This amide is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with 3-bromopropanoic acid to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in various biological processes.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of various chemical products.
作用機序
The mechanism of action of 2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride can be compared with other similar compounds such as:
2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride: Similar structure but different position of the hydroxyl group.
2-amino-3-(4-hydroxyphenyl)propanoic acid: Contains a phenyl group instead of a pyridinyl group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
生物活性
2-Amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound has the molecular formula C₈H₁₂Cl₂N₂O₃ and a molecular weight of 239.10 g/mol. It features a pyridine ring, which is known for its role in various biological interactions, particularly in neurotransmitter modulation and enzyme inhibition.
Research indicates that this compound may act primarily as an inhibitor of certain enzymes involved in neurotransmitter metabolism. Specifically, it has been shown to inhibit γ-aminobutyric acid aminotransferase (GABA-AT) , leading to increased levels of GABA, an important inhibitory neurotransmitter in the central nervous system. This mechanism suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders .
Neuroprotective Effects
The neuroprotective effects of related compounds have been documented, suggesting that this compound may also confer similar benefits. By increasing GABA levels through the inhibition of GABA-AT, it could potentially protect against excitotoxicity associated with neurodegenerative diseases .
Case Study 1: GABA-AT Inhibition
A study focused on the design of GABA-AT inhibitors highlighted the importance of structural modifications for enhancing inhibitory potency. The findings indicated that compounds designed to mimic natural substrates could effectively inhibit GABA-AT, thus increasing GABA concentrations in neuronal tissues. This approach aligns with the anticipated action of this compound .
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity of various pyridine derivatives using DPPH radical scavenging assays. The results suggested that modifications to the pyridine ring significantly enhanced antioxidant activity, indicating a promising direction for developing therapeutic agents based on this scaffold .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.2ClH/c9-6(8(12)13)3-5-1-2-7(11)10-4-5;;/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIJSJOKGFYZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














